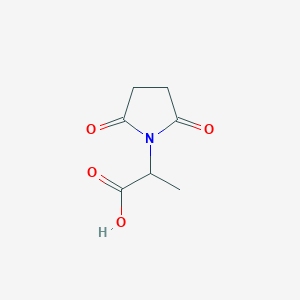

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

Description

Contextualizing the Significance of Chiral Succinimide (B58015) Derivatives in Advanced Synthetic Strategies

Chiral succinimides, characterized by the pyrrolidine-2,5-dione ring system, are prominent structural motifs in a vast array of biologically active compounds. nih.gov This five-membered heterocyclic ring is a key feature in numerous pharmaceuticals and natural products. nih.gov The significance of the succinimide core is underscored by its presence in well-established antiepileptic drugs (AEDs) like ethosuximide, phensuximide, and methsuximide. nih.gov

The therapeutic relevance of succinimide derivatives extends far beyond anticonvulsant activity, with research demonstrating their potential as antibacterial, antifungal, analgesic, and antitumor agents. nih.govresearchgate.net The biological function of these molecules is often intrinsically linked to their stereochemistry. Consequently, advanced synthetic strategies in modern organic chemistry place a strong emphasis on the stereodivergent synthesis of chiral succinimides. nih.gov Methodologies such as Rh-catalyzed asymmetric transfer hydrogenation have been developed to efficiently access specific stereoisomers, allowing for detailed investigation into structure-activity relationships (SAR). nih.gov The ability to selectively synthesize and test different chiral versions of a succinimide-containing molecule is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Evolution of Research Perspectives on 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid as a Modular Building Block

This compound has emerged as a versatile and modular building block in synthetic chemistry, primarily due to its combination of a chiral center, a reactive carboxylic acid group, and the pharmacologically relevant succinimide moiety. This structure allows for the systematic construction of diverse molecular libraries for drug discovery and other applications.

Key Applications as a Building Block:

Bioconjugation and Linkers: Derivatives of succinimides are widely used in bioconjugation chemistry. While the title compound itself features a free carboxylic acid, related structures containing an N-hydroxysuccinimide (NHS) ester are employed as amine-reactive linkers to attach labels or other molecules to proteins and peptides. broadpharm.combroadpharm.combroadpharm.com The underlying succinimide structure provides a stable and versatile scaffold for these applications.

Chiral Scaffolds: The inherent chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically pure target molecules. The stereocenter at the propanoic acid alpha-carbon can direct the stereochemical outcome of subsequent reactions, which is a critical aspect of modern pharmaceutical synthesis.

The modular nature of this compound allows researchers to systematically modify its structure and evaluate the impact of these changes on biological activity, leading to the rational design of new therapeutic agents and chemical probes.

Identification of Key Research Gaps and Future Directions in the Study of this compound

Despite its demonstrated utility, the full potential of this compound as a chemical tool remains to be explored. Several research gaps and promising future directions can be identified.

Identified Research Gaps:

Expanded Therapeutic Targets: While its application in anticonvulsant research is established, the exploration of derivatives for other therapeutic areas where succinimides have shown promise—such as oncology, inflammation, and infectious diseases—is less developed. researchgate.netnih.gov

Mechanistic Studies: For many of the hybrid molecules synthesized from this building block, the precise mechanism of biological action is not fully understood. Deeper investigations are needed to elucidate how the different structural components contribute to the observed pharmacological effects.

Scalable Stereoselective Synthesis: While general methods for synthesizing chiral succinimides exist, the development of highly efficient, scalable, and cost-effective synthetic routes specifically for both enantiomers of this compound would enhance its accessibility and utility for broader research and development.

Future Research Directions:

Novel Biomaterials: The compound's structure suggests its potential use as a monomer for the synthesis of novel chiral polymers. These materials could have applications in areas such as chiral chromatography, asymmetric catalysis, and biomedical devices.

Targeted Drug Delivery: The succinimide and carboxylic acid moieties could be functionalized to create targeted drug delivery systems. For example, the carboxyl group could be used to attach the molecule to a targeting ligand, while the succinimide core could be part of a larger, biologically active payload.

Asymmetric Catalysis: The chiral nature of the molecule opens up the possibility of its use as a ligand in asymmetric metal catalysis. The development of new catalysts based on this scaffold could enable novel and efficient chemical transformations.

Multitarget Drug Design: Building on existing work with hybrid molecules, a future direction is the rational design of derivatives that can simultaneously modulate multiple biological targets, which is a promising strategy for treating complex diseases like diabetes and neurodegenerative disorders. nih.govnih.gov

Further research into these areas will undoubtedly expand the applications of this compound and solidify its role as a valuable component in the toolkit of synthetic and medicinal chemists.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4(7(11)12)8-5(9)2-3-6(8)10/h4H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCESWPKOLYIMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,5 Dioxopyrrolidin 1 Yl Propanoic Acid and Its Precursors

Enantioselective and Diastereoselective Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

The stereochemistry at the α-carbon of the propanoic acid moiety is a key feature of the target molecule. Therefore, synthetic strategies that can precisely control this stereocenter are of paramount importance.

Asymmetric Catalytic Approaches to the α-Chiral Center

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including α-chiral succinimides. Various catalytic systems have been developed to achieve high enantioselectivity in the formation of the stereogenic center.

One prominent approach involves the asymmetric hydrogenation of maleimide (B117702) derivatives. For instance, highly enantioselective hydrogenation of 3-substituted maleimides can be achieved using rhodium catalysts bearing chiral bisphosphine-thiourea ligands. This method has demonstrated high yields and enantioselectivities (up to 99% ee) for a range of substrates. While not directly demonstrated for the propanoic acid derivative, this methodology provides a strong precedent for the enantioselective synthesis of related chiral succinimides.

Another strategy is the palladium-catalyzed asymmetric allylic alkylation of succinimide (B58015) derivatives. This method allows for the creation of an α-quaternary stereocenter with high enantioselectivity. Although this approach generates a different substitution pattern than the target molecule, it highlights the utility of transition metal catalysis in controlling stereochemistry at the α-position of succinimides.

Organocatalysis has also emerged as a valuable tool. For example, the enantioselective Michael addition of aldehydes to maleimides, catalyzed by chiral amines, can produce chiral succinimides with high diastereo- and enantioselectivities. This approach could potentially be adapted for the synthesis of precursors to this compound.

| Catalytic System | Reaction Type | Substrate Scope | Key Advantages |

|---|---|---|---|

| Rh/Bisphosphine-Thiourea | Asymmetric Hydrogenation | 3-Aryl and 3-Alkyl Maleimides | High yields and enantioselectivities (up to >99% ee). |

| Palladium/Chiral Ligands | Asymmetric Allylic Alkylation | Succinimide Derivatives | Formation of α-quaternary stereocenters with good to excellent enantioselectivities. |

| Chiral Amines (e.g., L-proline derivatives) | Michael Addition | Aldehydes and Maleimides | High diastereo- and enantioselectivities under mild conditions. |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are powerful tools for diastereoselective synthesis. By temporarily attaching a chiral moiety to the substrate, one can direct the stereochemical outcome of a reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

A well-established strategy involves the use of Evans oxazolidinone auxiliaries. For instance, an N-acyloxazolidinone derived from an amino acid can undergo diastereoselective alkylation to introduce the desired side chain. Subsequent cleavage of the auxiliary would yield the chiral carboxylic acid. While not explicitly detailed for the synthesis of N-succinimidyl-alanine, this is a general and reliable method for controlling α-stereochemistry in amino acid derivatives.

Another approach is the diastereoselective conjugate addition to chiral fumarates. The use of a chiral auxiliary on the fumarate (B1241708) directs the addition of a nucleophile, leading to the formation of a chiral succinate (B1194679) derivative with high diastereoselectivity. This succinate can then be further elaborated to the target molecule. For example, the conjugate addition of organocuprates to fumarates bearing chiral oxazolidinone auxiliaries has been shown to proceed with excellent stereocontrol.

Pseudoephedrine and pseudoephenamine have also been employed as practical chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acids. Amides derived from these auxiliaries can be alkylated with high diastereoselectivity. The auxiliary can then be removed under mild conditions to provide the desired chiral acid.

| Chiral Auxiliary | Key Reaction | Advantages | Cleavage Conditions |

|---|---|---|---|

| Evans Oxazolidinones | Diastereoselective Alkylation/Aldol Reactions | High diastereoselectivity, well-established methodology. | Hydrolysis (acidic or basic), Reductive cleavage. |

| Chiral Fumarates | Diastereoselective Conjugate Addition | Access to functionalized succinates with high stereocontrol. | Hydrolysis or other transformations. |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective Alkylation | Practical, high diastereoselectivity, often crystalline derivatives. | Acidic or basic hydrolysis. |

Dynamic Kinetic Resolution in the Synthesis of Chiral Succinimides

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer.

In the context of chiral succinimide synthesis, DKR can be applied to racemic precursors that possess a stereocenter that can be readily epimerized. For example, the DKR of α-amino acid amides has been achieved using a combination of a stereoselective amino acid amidase and an α-amino-ε-caprolactam racemase. nih.gov This enzymatic approach allows for the synthesis of chiral amino acids from their racemic amides. nih.gov A similar strategy could be envisioned for the synthesis of this compound from a racemic precursor.

The DKR of azlactones, which are cyclic precursors to amino acids, is another relevant approach. mdpi.com The asymmetric ring-opening of racemic azlactones with an alcohol in the presence of a chiral catalyst can provide enantiomerically enriched α-amino acid derivatives. mdpi.com

Furthermore, purely chemical methods for the DKR of unprotected racemic α-amino acids have been developed, offering an alternative to enzymatic approaches. nih.gov These methods often involve the formation of a transient chiral complex that allows for the selective transformation of one enantiomer while the other is racemized. nih.gov

Development of Classical and Contemporary Synthetic Routes to this compound

Beyond stereoselective methods, the development of efficient and scalable routes to the target molecule is also of significant interest. These routes often rely on well-established chemical transformations.

Condensation Reactions Involving Succinic Acid/Anhydride (B1165640) and Amino Acid Derivatives

The most direct and classical approach to the synthesis of N-substituted succinimides is the condensation reaction between succinic anhydride and a primary amine. In the case of this compound, the starting amine would be alanine (B10760859) or an alanine derivative.

The reaction typically proceeds in two steps. The first step is the ring-opening of succinic anhydride by the amino group of alanine to form an N-substituted succinamic acid intermediate. This reaction is generally fast and occurs under mild conditions. The second step involves the cyclization of the succinamic acid to the corresponding succinimide. This dehydration step often requires heating or the use of a dehydrating agent, such as acetic anhydride or a carbodiimide (B86325).

For instance, a general procedure for the synthesis of N-substituted succinimides involves the reaction of an amine with succinic anhydride in a suitable solvent, followed by cyclodehydration. mdpi.com While specific conditions for the reaction with alanine to form the target compound are not extensively detailed in the provided search results, this classical approach remains a viable and straightforward method for its preparation.

| Step | Reaction | Typical Reagents and Conditions |

|---|---|---|

| 1 | Ring-opening of Succinic Anhydride | Succinic anhydride, primary amine (e.g., alanine), solvent (e.g., chloroform, toluene), room temperature. |

| 2 | Cyclodehydration | Heating or dehydrating agent (e.g., acetic anhydride, polyphosphate ester), solvent. |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound Production

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of specialized compounds like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, promoting energy efficiency, use of renewable feedstocks, and designing safer chemical processes. The production of this compound, which involves the coupling of an alanine precursor with a succinic acid derivative, presents multiple opportunities for the application of sustainable synthetic strategies.

A primary focus of green chemistry is the utilization of renewable starting materials. libretexts.org Traditionally, precursors for such syntheses are derived from petrochemical feedstocks. However, significant advancements have been made in producing key precursors from biomass. For instance, succinic acid, the parent compound of the succinimide ring, can be efficiently produced through the fermentation of carbohydrates by microorganisms. researchgate.net This bio-based approach offers a sustainable alternative to petroleum-based manufacturing routes. libretexts.org Similarly, the amino acid precursor, alanine, can be synthesized via biological methods, such as enzymatic catalysis, which operate under mild conditions and offer high specificity, thereby reducing byproducts and energy consumption compared to harsher chemical methods. nih.gov

The reaction conditions for the synthesis of N-substituted succinimides, including this compound, are a critical area for green innovation. Conventional methods often rely on hazardous reagents and volatile organic solvents. ijcps.org Modern approaches seek to replace these with more environmentally benign alternatives. Acetic acid, for example, is considered a greener solvent choice. ijcps.org One-pot synthesis methodologies, where reactants are sequentially added to a single reactor, are particularly advantageous. ijcps.org This strategy minimizes the need for intermediate purification steps, thereby reducing solvent usage, waste generation, and energy costs. researchgate.net

Further aligning with green principles is the development of catalyst-free reaction systems or the use of reusable, non-toxic catalysts. Research into the synthesis of related succinimide derivatives has demonstrated the efficacy of using cheap and readily available reagents like zinc in acetic acid, which facilitates high yields under mild conditions with an easy workup. ijcps.org Another innovative approach involves the use of water as a solvent for the synthesis of succinimide from succinic anhydride, catalyzed by materials like nanoporous nickel, which can be recycled and reused multiple times. researchgate.net Such methods drastically reduce the environmental impact associated with solvent waste and corrosive reagents. ijcps.org

The table below summarizes and compares traditional synthetic routes with emerging green alternatives for the production of N-substituted succinimides, highlighting the key improvements offered by sustainable methodologies.

| Parameter | Traditional Synthetic Method | Green Synthetic Approach |

|---|---|---|

| Starting Materials | Petroleum-derived succinic anhydride and chemically synthesized alanine. | Bio-based succinic acid (from fermentation) and enzymatically synthesized alanine. researchgate.netnih.gov |

| Solvents | Volatile organic solvents (e.g., acetone, ethyl methyl ketone). ijcps.org | Environmentally friendly solvents like water or acetic acid; solvent-free conditions. researchgate.netijcps.org |

| Catalysts/Reagents | Excess acetic anhydride, hazardous reagents (e.g., cyanuric chloride, sulfuric acid). ijcps.org | Reusable catalysts (e.g., nanoporous nickel), or common reagents like zinc; catalyst-free systems. researchgate.netijcps.orgnih.gov |

| Process Efficiency | Multi-step process with intermediate isolation, often leading to lower overall yields and tedious workup. ijcps.org | One-pot sequential synthesis, minimizing purification steps and improving overall yield and efficiency. ijcps.org |

| Waste Generation | Higher generation of hazardous solvent and reagent waste. | Reduced waste streams due to solvent recycling, reusable catalysts, and higher atom economy. |

By integrating these green chemistry principles—from the sourcing of renewable precursors to the optimization of reaction pathways—the synthesis of this compound can be made significantly more sustainable. These advancements not only mitigate environmental impact but also often lead to more efficient and cost-effective production processes. researchgate.net

Chemical Reactivity and Derivatization Studies of 2 2,5 Dioxopyrrolidin 1 Yl Propanoic Acid

Chemical Transformations at the Carboxylic Acid Moiety of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

The propanoic acid side chain offers a versatile handle for a variety of chemical modifications, from conjugation reactions to fundamental functional group interconversions.

Esterification and Amidation Reactions for Conjugation and Scaffold Construction

The most prominent application of the carboxylic acid group in this molecule is its conversion into an active ester for subsequent amidation reactions. Specifically, it is often transformed into an N-hydroxysuccinimide (NHS) ester. This "activated" form readily reacts with primary aliphatic amines under mild conditions (typically pH 7.2-9) to form highly stable amide bonds. glenresearch.comthermofisher.com This reaction is a cornerstone of bioconjugation, used to attach molecules to proteins, peptides, and other amine-containing biomolecules. lumiprobe.com

The NHS ester is prepared by reacting the carboxylic acid with N-hydroxysuccinimide, often in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting NHS ester is sufficiently stable for storage but highly reactive toward nucleophilic attack by amines. glenresearch.com This reactivity is harnessed in the synthesis of heterobifunctional crosslinkers, where the NHS ester serves as one reactive terminus and another functional group (e.g., maleimide (B117702), alkyne, azide) provides a second, orthogonal reactivity for sequential conjugation schemes. nih.gov

| Linker Name | Reactive Group 1 | Reactive Group 2 | Application Focus |

|---|---|---|---|

| N-Succinimidyl 6-Maleimidohexanoate (EMCS) | NHS Ester | Maleimide | Amine-to-Thiol Conjugation |

| Azidoacetic acid NHS ester | NHS Ester | Azide | Click Chemistry Conjugation |

| 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate | NHS Ester | Alkyne (Propargyl) | Click Chemistry Conjugation |

| 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(6-((6-((6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)amino)-6-oxohexyl)amino)-6-oxohexyl)cyclohexanecarboxamide | NHS Ester | Maleimide | Chemoselective Conjugation of Proteins |

Functional Group Interconversions of the Acid Functionality

Beyond esterification for conjugation, the carboxylic acid group can undergo various fundamental organic transformations to introduce new functionalities, provided the succinimide (B58015) ring remains intact under the reaction conditions. fiveable.mesolubilityofthings.com

Standard transformations for carboxylic acids that could be applied include:

Reduction to Alcohols: The carboxyl group can be reduced to a primary alcohol (yielding 2-(2,5-dioxopyrrolidin-1-yl)propan-1-ol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.ukmsu.edu Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. msu.edu

Conversion to Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). gcwgandhinagar.comwikipedia.org The resulting acyl chloride is a highly reactive intermediate, more so than the NHS ester, and can be used to form esters, amides, and other derivatives.

Decarboxylation: While not a common derivatization pathway, under specific conditions, particularly through photoredox catalysis, carboxylic acids derived from amino acids can undergo decarboxylation to generate radicals that can be trapped to form new C-C bonds. nih.gov

Reactivity and Modification of the Succinimide Ring System in this compound Derivatives

The succinimide ring itself is a functional group with its own characteristic reactivity, which can be exploited for further derivatization or can be an important consideration in reaction planning.

Nucleophilic Ring-Opening Reactions of the Succinimide

The five-membered imide ring, while relatively stable, is susceptible to nucleophilic attack and ring-opening, a reaction that is essentially the hydrolysis of a cyclic imide. clockss.org This reactivity is particularly pronounced under basic conditions. Strong nucleophiles like primary amines, hydroxide (B78521), alkoxide, and hydroxylamine (B1172632) can attack one of the carbonyl carbons, leading to the cleavage of an amide bond and the formation of a succinamic acid derivative. clockss.orgmdpi.com

Aminolysis: Primary amines can open the succinimide ring. This is generally a slower reaction than the aminolysis of a corresponding NHS ester but can occur, especially with a large excess of amine or at elevated temperatures. clockss.org

Hydrolysis: In aqueous basic solutions (high pH), the hydroxide ion readily attacks the imide, causing it to hydrolyze into the corresponding N-substituted succinamic acid. proquest.com Kinetic studies of N-aryl succinimides in acidic media show the hydrolysis proceeds via an A-2 mechanism, involving a bimolecular attack by water on the protonated substrate. jcsp.org.pkresearchgate.net The competing hydrolysis of NHS esters is a critical consideration during conjugation reactions, as it deactivates the reagent. thermofisher.comnih.gov The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. thermofisher.com

Reaction with Hydroxylamine: A notable synthetic application of this reactivity is the reaction of N-substituted succinimides with hydroxylamine. This reaction opens the imide ring to form N-hydroxybutaneamide derivatives, providing a novel route to hydroxamic acids. mdpi.combeilstein-archives.org

N-Substitution and Functionalization of the Imide Nitrogen

The title compound is itself an N-substituted succinimide, formed from the reaction between an amino acid (alanine) and succinic anhydride (B1165640). The synthesis of N-substituted succinimides is a fundamental reaction in this context. The most common method involves the condensation of a primary amine with succinic anhydride, which first forms an intermediate succinamic acid that then cyclizes upon heating, often with a dehydrating agent like acetic anhydride, to form the imide. mdpi.comijcps.org Alternative one-pot methods have been developed using succinic acid and primary amines directly in hot water or with reagents like zinc and acetic acid. ijcps.orgresearchgate.net

| Starting Materials | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Primary Amine + Succinic Anhydride | 1. Toluene, reflux; 2. Acetic Anhydride/Sodium Acetate | High | mdpi.comijcps.org |

| Primary Amine + Succinic Acid | Water, 100 °C | 75-98% | researchgate.net |

| Primary Amine + Succinic Anhydride | Acetic Acid, Zinc Powder | High | ijcps.org |

| Aromatic Aldehyde + N-Substituted Itaconimide | N-Heterocyclic Carbene (NHC) Catalyst | Good to Excellent | acs.orgnih.gov |

Further functionalization of the imide nitrogen is less common once the substituent is in place, as reactions typically target the other functional groups on the molecule. However, the choice of the N-substituent is the primary way to build diversity into this class of compounds.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of the key reactions of this compound and its derivatives is crucial for optimizing reaction conditions and predicting outcomes.

The amidation reaction using an NHS ester derivative proceeds via a nucleophilic acyl substitution mechanism. glenresearch.comchemistrysteps.com The reaction is initiated by the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. glenresearch.com The intermediate then collapses, expelling the N-hydroxysuccinimide anion, which is a good leaving group, to form the final, stable amide bond. glenresearch.comchemistrysteps.com Kinetic studies indicate that for the aminolysis of NHS esters, the breakdown of the tetrahedral intermediate to products is the rate-determining step. mst.edu

The mechanism of succinimide ring hydrolysis has also been investigated. In acidic conditions, the reaction follows an A-2 pathway, where a carbonyl oxygen is first protonated, activating the carbonyl carbon for a bimolecular attack by a water molecule. jcsp.org.pkresearchgate.net Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide ion on a carbonyl carbon, followed by proton transfers to break the C-N bond and open the ring. rsc.org Computational modeling of succinimide hydrolysis supports the formation of a tetrahedral intermediate, with the subsequent ring-opening leading to a mixture of aspartate and isoaspartate isomers in the context of peptide degradation. rsc.orgnih.gov

Applications of 2 2,5 Dioxopyrrolidin 1 Yl Propanoic Acid in Advanced Organic Synthesis

2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid as a Chiral Building Block for Complex Molecular Architectures

The stereochemistry of a molecule is often crucial to its function, particularly in biological systems. This compound, possessing a chiral center at the second position of the propanoic acid chain, is an important starting material for creating stereochemically defined molecules. acs.org This compound provides a foundational scaffold that chemists can elaborate upon to build intricate, three-dimensional molecular architectures with precise stereocontrol.

The enantiopure forms of this compound are instrumental in enantioselective synthesis. By starting with a specific enantiomer (either (R) or (S)), chemists can ensure that the subsequent reactions proceed to form a final product with the desired stereochemistry. This is critical in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.

For example, derivatives of this chiral building block have been used to synthesize novel modulators of excitatory amino acid transporter 2 (EAAT2). acs.org In a study focused on developing potent antiseizure agents, the (R)-enantiomer of a derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, was identified as a lead compound with significant anticonvulsant activity and a favorable safety profile. acs.org The synthesis relied on the use of the chiral this compound core to establish the specific stereocenter necessary for its biological function.

Table 1: Enantioselective Synthesis Example

| Starting Material | Derivative | Target Application | Key Finding |

|---|

While direct integration into the total synthesis of complex natural products is a specialized application, the structural motif of this compound is valuable for creating analogs of natural products. By incorporating this chiral fragment, researchers can systematically modify the structure of a natural product to probe its mechanism of action or improve its therapeutic properties. The succinimide (B58015) group, in particular, is a well-known pharmacophore that can be used to mimic or replace other cyclic structures found in nature, potentially leading to analogs with enhanced stability or activity.

Utilization in the Synthesis of Precursors for Functional Organic Materials and Polymers

The derivatization of this compound leads to precursors for a variety of functional materials and polymers. The carboxylic acid group can be activated, often by converting it into an N-hydroxysuccinimide (NHS) ester, creating a highly reactive site for conjugation. broadpharm.com

Derivatives containing this activated ester are widely used as heterobifunctional linkers. broadpharm.com For instance, a molecule can be designed with an NHS ester at one end (derived from the propanoic acid group) and another functional group, such as a maleimide (B117702) or an alkyne, at the other. broadpharm.combroadpharm.com These linkers are essential in materials science and bioconjugation for creating well-defined polymer architectures, modifying surfaces, and constructing antibody-drug conjugates (ADCs). broadpharm.com The succinimide portion of the original molecule provides a stable linkage point, while the activated carboxyl group allows for covalent attachment to amine-containing polymers or surfaces.

Development of Novel Reagents and Catalyst Ligands from this compound Derivatives

The unique structure of this compound makes it an excellent platform for developing novel reagents for organic synthesis. By modifying the propanoic acid backbone, new functionalities can be introduced.

A key application is the creation of bioconjugation reagents. The carboxylic acid can be converted to an N-hydroxysuccinimide ester, which is a highly efficient amine-reactive group. broadpharm.com This functionality is central to reagents used for labeling proteins, peptides, and other biomolecules. For example, a derivative like 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate serves as a building block for creating new heterocyclic compounds with potential biological activities. nih.govekb.eg Another example involves the synthesis of 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a precursor for radiolabeling bioactive compounds. researchgate.net

Furthermore, the chiral nature of the parent acid can be exploited to synthesize chiral ligands for asymmetric catalysis. By coordinating the carboxylate group or other introduced functionalities to a metal center, it is possible to create a chiral environment that can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over another.

Table 2: Examples of Reagents Derived from 2,5-Dioxopyrrolidine Structures

| Derivative Name | Functionality | Application |

|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate | NHS ester and alkyne group | Click chemistry reagent for bioconjugation. broadpharm.com |

| 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate | NHS ester and maleimide group | Heterobifunctional linker for amine and thiol conjugation. broadpharm.com |

Contributions to Peptide and Peptidomimetic Synthesis as a Coupling or Activating Agent

The formation of a peptide bond (an amide bond) between two amino acids is a fundamental process in chemistry and biology. The carboxylic acid of this compound can be "activated" to facilitate this reaction. The most common activation strategy involves converting the carboxylic acid into an N-hydroxysuccinimide (NHS) ester.

This activated ester is highly susceptible to nucleophilic attack by the amino group of another molecule, such as an amino acid or peptide, resulting in the formation of a stable amide bond. broadpharm.com This method is widely used in both solution-phase and solid-phase peptide synthesis because the reaction is efficient and the byproduct, N-hydroxysuccinimide, is water-soluble and easily removed.

In the field of peptidomimetics—compounds that mimic the structure and function of peptides—derivatives of this compound serve as valuable linkers to connect different structural motifs or to attach peptides to other molecules like drugs or imaging agents. mdpi.com The reliability and well-understood reactivity of the resulting NHS esters make them a staple tool for chemists working in this area. broadpharm.comresearchgate.net

Bioconjugation and Chemical Probe Development Research Utilizing 2 2,5 Dioxopyrrolidin 1 Yl Propanoic Acid

Amide Bond Formation Mechanisms via Activated 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid Esters

The primary utility of this compound in bioconjugation lies in its conversion to an activated N-hydroxysuccinimide (NHS) ester. This transformation renders the carboxyl group highly susceptible to nucleophilic attack by primary aliphatic amines, which are readily available on biomolecules such as the N-terminus of polypeptides and the ε-amino group of lysine (B10760008) residues. nih.govnih.gov The reaction proceeds through a well-established aminolysis mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. nih.govacs.org

The kinetics of the aminolysis reaction are influenced by several factors, including the concentration of the reactants and the intrinsic reactivity of the target amine. While the formation of the amide bond is generally efficient and leads to a stable conjugate, the potential for hydrolysis of the NHS ester necessitates careful control of the reaction conditions to maximize the yield of the desired bioconjugate. nih.govacs.org

Design and Application of this compound Derivatives as Bioconjugation Linkers

The this compound scaffold is a versatile building block for the design and synthesis of a wide array of bioconjugation linkers. These linkers can be broadly categorized as homobifunctional or heterobifunctional, depending on the nature of their reactive groups.

Homobifunctional Linkers: A prominent example of a homobifunctional linker derived from this scaffold is Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent. interchim.frnih.govnih.gov DSP contains two NHS ester groups connected by a disulfide bond-containing spacer arm. This allows for the crosslinking of two biomolecules through their primary amine groups. A key feature of DSP is the cleavable nature of the disulfide bond, which can be readily reduced by reagents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. This reversibility is highly advantageous for applications such as studying protein-protein interactions, where the ability to separate the crosslinked partners is crucial for subsequent analysis. nih.govarxiv.org

Heterobifunctional Linkers: Perhaps the most widely utilized derivative is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). nih.govnanocs.netproteochem.com SPDP is a heterobifunctional crosslinker that contains an amine-reactive NHS ester at one end and a thiol-reactive pyridyldithio group at the other. This dual reactivity allows for the specific and sequential conjugation of two different biomolecules, one containing a primary amine and the other a sulfhydryl group. The pyridyldithio group reacts with a free thiol to form a disulfide bond, releasing pyridine-2-thione. Similar to DSP, the resulting disulfide linkage in the SPDP-mediated conjugate is cleavable by reducing agents, offering a reversible conjugation strategy. nih.gov SPDP and its derivatives are extensively used in the preparation of antibody-drug conjugates (ADCs), immunotoxins, and various other targeted therapeutic and diagnostic agents. nih.govfishersci.ie

The versatility of the this compound core allows for the incorporation of various spacer arms with different lengths and chemical properties, enabling the fine-tuning of the linker's characteristics to suit specific applications.

| Linker Name | Type | Reactive Groups | Spacer Arm Features | Key Application |

| Dithiobis(succinimidyl propionate) (DSP) | Homobifunctional | NHS ester, NHS ester | Thiol-cleavable disulfide bond | Protein-protein interaction studies |

| N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | Heterobifunctional | NHS ester, Pyridyldithio | Thiol-cleavable disulfide bond | Antibody-drug conjugates, Immunotoxins |

Role in the Synthesis of Fluorescent, Affinity, and Isotopic Probes for Biochemical Research

The amine-reactive nature of activated this compound makes it an invaluable tool for the synthesis of a wide range of chemical probes for biochemical research. These probes are designed to specifically interact with and report on the presence or activity of target molecules in complex biological systems.

Fluorescent Probes: Succinimidyl esters of fluorescent dyes are widely used to label proteins, antibodies, and other biomolecules for visualization and quantification. rsc.orgnih.govchemrxiv.orglabinsights.nl By reacting a fluorescent molecule containing a carboxylic acid with N-hydroxysuccinimide, a highly reactive NHS ester is formed. This fluorescent NHS ester can then be used to covalently attach the fluorescent tag to primary amines on a target biomolecule. This strategy has been employed to create a vast library of fluorescently labeled proteins and antibodies for use in techniques such as fluorescence microscopy, flow cytometry, and immunoassays. The propionate (B1217596) spacer can be incorporated to provide distance between the fluorophore and the biomolecule, which can help to minimize quenching and preserve the biological activity of the labeled molecule.

Affinity Probes: Affinity probes are designed to specifically bind to a target molecule, often an enzyme or receptor, allowing for its identification, isolation, or quantification. nih.gov The this compound scaffold can be used to link a targeting moiety (e.g., a small molecule inhibitor or a peptide ligand) to a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). The NHS ester functionality allows for the convenient attachment of this construct to a carrier protein or a solid support, facilitating the use of the probe in pull-down assays and other affinity-based purification methods.

Isotopic Probes: Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and for quantitative proteomics. wikipedia.orgmetwarebio.comnih.govcreative-proteomics.com Derivatives of this compound can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) incorporated into their structure. These isotopically labeled NHS esters can then be used to introduce a mass tag onto proteins or peptides. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify differences in protein abundance between different biological states. This approach is a cornerstone of modern quantitative proteomics.

Advancements in Site-Specific Bioconjugation Methodologies Using this compound Scaffolds

While the reaction of NHS esters with primary amines is highly efficient, it often leads to heterogeneous products due to the presence of multiple lysine residues on the surface of most proteins. To overcome this limitation, significant research has focused on developing site-specific bioconjugation methodologies. The this compound scaffold has been incorporated into advanced strategies to achieve greater control over the location of modification.

One approach involves the use of heterobifunctional linkers, such as SPDP, in combination with proteins that have been engineered to contain a single, reactive cysteine residue at a specific site. nih.gov By first reacting the NHS ester of SPDP with a payload molecule and then reacting the pyridyldithio group with the unique cysteine on the protein, a site-specifically modified conjugate can be obtained. This strategy has been instrumental in the development of homogeneous antibody-drug conjugates with improved therapeutic indices. nih.govcoledeforest.comfrontiersin.orgnih.govh1.co

Another strategy involves the enzymatic or chemical modification of a protein to introduce a unique reactive handle at a specific location. For example, an aldehyde or ketone group can be introduced at the N-terminus of a protein, which can then be specifically targeted by a linker containing a hydrazide or aminooxy group. A derivative of this compound can be designed to incorporate such a complementary reactive group, allowing for site-specific attachment of a desired payload.

Theoretical and Computational Investigations of 2 2,5 Dioxopyrrolidin 1 Yl Propanoic Acid

Conformational Analysis and Stereochemical Implications through Computational Modeling

Computational modeling provides critical insights into the three-dimensional structure and conformational flexibility of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid. While direct computational studies on this specific molecule are not extensively reported in the literature, valuable inferences can be drawn from crystallographic and computational analyses of closely related N-succinimidyl esters.

The core of the molecule consists of a pyrrolidine-2,5-dione (succinimide) ring linked to a propanoic acid moiety via a nitrogen atom. The conformational landscape is primarily defined by the orientation of the propanoic acid group relative to the succinimide (B58015) ring and the rotational freedom around the single bonds.

A key structural feature is the planarity of the succinimide ring. X-ray crystallography studies on analogous compounds, such as 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate, have demonstrated that the pyrrolidine (B122466) ring is nearly planar. nih.govnih.govresearchgate.net For this related molecule, a least-squares planar analysis revealed a root-mean-square (r.m.s.) deviation from planarity for the pyrrolidine ring of only 0.014 Å. nih.govresearchgate.net It is computationally predicted that the succinimide ring in this compound would adopt a similar, low-energy planar or near-planar conformation.

The stereochemical implications arise from the rotational barrier around the N-C bond connecting the succinimide ring and the propanoic acid chain. The dihedral angle between the plane of the succinimide ring and the plane of the ester group is a critical parameter. In the crystal structure of 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate, these two planes are nearly perpendicular, with a dihedral angle of 86.58 (4)°. nih.govnih.govresearchgate.net Computational modeling using methods like Density Functional Theory (DFT) can be employed to calculate the potential energy surface for the rotation around this N-C bond, identifying the most stable conformers and the energy barriers between them. These calculations would likely confirm that a near-orthogonal arrangement is energetically favorable, minimizing steric hindrance between the carbonyl groups of the succinimide ring and the propanoic acid chain.

The propanoic acid side chain introduces further conformational flexibility around the C-C single bonds. The presence of a chiral center at the second carbon of the propanoic acid moiety means that the molecule can exist as (R)- and (S)-enantiomers. Computational modeling can be used to explore the conformational preferences of each enantiomer and to determine if there are any significant energetic differences between them or their various conformers.

| Parameter | Value (from analogue) | Computational Prediction for Target Molecule |

| Pyrrolidine Ring Conformation | Near-planar (r.m.s. deviation ~0.014 Å) nih.govresearchgate.net | Low-energy, near-planar conformation |

| Dihedral Angle (Succinimide/Propanoate) | ~86.58° nih.govnih.govresearchgate.net | Near-orthogonal arrangement energetically favored |

| Key Rotational Bonds | N-C (succinimide-propanoate), C-C (propanoate chain) | Defines the major conformers |

| Stereochemistry | Chiral center at C2 of propanoic acid | Exists as (R) and (S) enantiomers |

Quantum Chemical Studies on the Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. Methods such as Density Functional Theory (DFT) can provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are key determinants of chemical behavior. mdpi.comnih.gov

The electronic structure is characterized by the presence of highly electronegative oxygen and nitrogen atoms, leading to a significant polarization of the molecule. The carbonyl groups of the succinimide ring and the propanoic acid are strong electron-withdrawing groups. This electronic feature is crucial for the compound's primary function as an acylating agent. The N-hydroxysuccinimide (NHS) ester is an "active ester," where the succinimide moiety is an excellent leaving group.

Quantum chemical calculations can map the Molecular Electrostatic Potential (MEP), which visualizes the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show regions of negative potential (red/yellow) concentrated around the carbonyl oxygen atoms, indicating their nucleophilic character. Conversely, a region of positive potential (blue) would be located at the carbonyl carbon of the ester group, highlighting it as the primary site for nucleophilic attack.

The reactivity profile of this compound is dominated by the susceptibility of the ester carbonyl carbon to nucleophilic attack. The stability of the resulting N-hydroxysuccinimide anion makes it a good leaving group, facilitating the acylation of nucleophiles, particularly primary amines. acs.orgconsensus.appresearchgate.netnih.govacs.org The primary reaction of interest is aminolysis, where a primary amine attacks the ester carbonyl, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. acs.orgconsensus.appresearchgate.netnih.govacs.org

However, a competing reaction is the hydrolysis of the ester bond, which is particularly relevant in aqueous environments. acs.orgconsensus.appresearchgate.netnih.govacs.org Quantum chemical calculations can be used to model the transition states and determine the activation energies for both aminolysis and hydrolysis, thereby predicting the reaction kinetics and the conditions that favor one pathway over the other. Such studies generally show that while aminolysis is kinetically favored, the rate of hydrolysis can be significant, especially at higher pH. acs.orgconsensus.appnih.govacs.org

| Electronic Feature | Consequence for Reactivity |

| Electron-withdrawing succinimide group | Activates the ester carbonyl for nucleophilic attack |

| Polarized C=O bonds | Creates an electrophilic carbonyl carbon and nucleophilic oxygen atoms |

| Stable N-hydroxysuccinimide anion | Excellent leaving group, facilitating acylation reactions |

| Frontier Molecular Orbitals (FMO) | The Lowest Unoccupied Molecular Orbital (LUMO) is localized on the ester carbonyl, indicating the site for nucleophilic attack. |

Molecular Dynamics and Docking Simulations for Understanding Synthetic Interactions

Molecular dynamics (MD) and docking simulations are powerful computational tools to investigate the non-covalent interactions that govern the synthetic utility of this compound, particularly in the context of bioconjugation. pharmpharm.rumdpi.comnih.gov These methods allow for the simulation of the molecule's interaction with other molecules, such as solvents, reactants, and biological macromolecules like proteins.

Molecular docking can be used to predict the preferred binding orientation of this compound to a target molecule, such as the amine group of a lysine (B10760008) residue on a protein surface. The simulation scores different poses based on factors like electrostatic interactions and hydrogen bonding, identifying the most likely conformation for the subsequent chemical reaction. For a successful aminolysis reaction, the primary amine of the target molecule must be able to approach the electrophilic carbonyl carbon of the NHS ester in a favorable trajectory. Docking studies can reveal whether steric hindrance or unfavorable electrostatic interactions might impede this approach.

Molecular dynamics simulations provide a dynamic picture of the system over time. An MD simulation could model this compound and a target amine-containing molecule in a solvent, typically water. The simulation would show how the molecules move, rotate, and interact with each other and the solvent molecules. This can provide insights into:

Solvation effects: How water molecules surround the reactants and influence their reactivity.

Conformational changes: Whether the binding of the NHS ester induces conformational changes in the target molecule, and vice versa.

Interaction stability: The strength and duration of non-covalent interactions, such as hydrogen bonds, that may precede the covalent reaction.

| Simulation Technique | Application to this compound | Insights Gained |

| Molecular Docking | Predicting the binding pose with amine-containing molecules (e.g., lysine residues). | Identification of favorable binding sites, prediction of steric and electronic compatibility for reaction. pharmpharm.rumdpi.com |

| Molecular Dynamics | Simulating the behavior of the molecule in solution with reactants (amines, water). | Understanding solvation effects, conformational dynamics upon binding, and the molecular basis of reaction competition (aminolysis vs. hydrolysis). nih.gov |

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry offers a detailed, step-by-step elucidation of the reaction mechanisms involving this compound. rsc.orgmdpi.com The primary reaction this molecule undergoes is nucleophilic acyl substitution. DFT calculations are particularly well-suited for mapping the potential energy surface of these reactions, identifying intermediates, transition states, and calculating the associated energy barriers.

Aminolysis Mechanism:

The reaction with a primary amine (R-NH₂) is believed to proceed through a stepwise mechanism:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Computational models can optimize the geometry of this intermediate and the transition state leading to it.

Proton Transfer: A proton is transferred from the now positively charged amine nitrogen to the nitrogen of the succinimide leaving group. This step can be mediated by solvent molecules or other nearby basic groups.

Leaving Group Departure: The C-O bond of the ester cleaves, and the N-hydroxysuccinimide anion departs. This is typically the rate-determining step. The stability of the NHS anion makes this step favorable.

Protonation: The NHS anion is protonated by the solvent or other proton sources to yield N-hydroxysuccinimide.

Computational studies on the formation of succinimide from asparagine residues, a related intramolecular reaction, have shown the importance of proton transfers in facilitating the cyclization and subsequent bond cleavage. nih.govdoaj.org

Hydrolysis Mechanism:

In aqueous solution, a similar mechanism occurs with water acting as the nucleophile:

Nucleophilic Attack: A water molecule attacks the ester carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to a neighboring water molecule or to the succinimide nitrogen.

Leaving Group Departure: The N-hydroxysuccinimide anion is expelled.

Final Product Formation: The resulting carboxylic acid is formed.

Computational studies comparing the energy barriers for the rate-determining steps of aminolysis and hydrolysis can quantify the kinetic preference for the aminolysis reaction. Research on dithiobis(succinimidyl propionate) (DSP) monolayers has shown that the rate constant for aminolysis can be orders of magnitude lower than for hydrolysis under certain conditions, highlighting the importance of understanding these competing mechanisms. acs.orgconsensus.appnih.govacs.org These computational approaches allow for a rational optimization of reaction conditions (e.g., pH, solvent, concentration) to maximize the yield of the desired amide product.

| Reaction | Key Mechanistic Steps (Computationally Modeled) |

| Aminolysis | 1. Nucleophilic attack by amine. 2. Formation of a tetrahedral intermediate. 3. Proton transfer. 4. Departure of N-hydroxysuccinimide. nih.govdoaj.orgresearchgate.net |

| Hydrolysis | 1. Nucleophilic attack by water. 2. Formation of a tetrahedral intermediate. 3. Proton transfer. 4. Departure of N-hydroxysuccinimide. acs.orgconsensus.appnih.govacs.org |

Analytical Methodologies for Characterization in Research on 2 2,5 Dioxopyrrolidin 1 Yl Propanoic Acid and Its Derivatives

Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structural Confirmation in Synthetic Research

Spectroscopic methods are indispensable for the elucidation and confirmation of the molecular structure of newly synthesized 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, specific proton signals are expected. The protons of the succinimide (B58015) ring typically appear as a singlet or a narrow multiplet. The methine proton (CH) adjacent to the carboxylic acid and the nitrogen of the succinimide ring would likely resonate as a quartet, coupled to the neighboring methyl protons. The methyl (CH₃) protons would, in turn, appear as a doublet. The carboxylic acid proton (COOH) is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Distinct peaks would be observed for the carbonyl carbons of the succinimide ring, the carbonyl carbon of the carboxylic acid, the methine carbon, the methylene (B1212753) carbons of the succinimide ring, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | Broad singlet | ~170-180 |

| Succinimide C=O | - | ~170-175 |

| CH | Quartet | ~45-55 |

| Succinimide CH₂ | Singlet/Multiplet | ~25-35 |

| CH₃ | Doublet | ~15-25 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. docbrown.info Strong absorption bands corresponding to the C=O stretching of the succinimide group are expected around 1700-1770 cm⁻¹. ijcps.org Another strong C=O stretching band for the carboxylic acid would be observed around 1700-1725 cm⁻¹. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Alkyl | C-H stretch | 2850-3000 |

| Succinimide | C=O stretch | 1700-1770 (strong) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. The fragmentation pattern in the mass spectrum can also offer structural information. docbrown.info Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in identification. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.06044 | 132.8 |

| [M+Na]⁺ | 194.04238 | 140.5 |

| [M-H]⁻ | 170.04588 | 134.0 |

| [M+NH₄]⁺ | 189.08698 | 152.8 |

| [M+K]⁺ | 210.01632 | 139.9 |

Data sourced from PubChem. uni.lu

Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination in Synthetic Preparations

Chromatographic techniques are essential for assessing the purity of synthetic preparations of this compound and for determining the enantiomeric excess in chiral syntheses.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the target compound from any starting materials, byproducts, or other impurities. A C18 column is often used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

Enantiomeric Excess Determination: Since this compound is a chiral compound, determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral HPLC. nih.gov There are two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of racemates. nih.gov The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation.

Indirect Separation: This method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. mdpi.com

Gas Chromatography (GC)

Gas chromatography can also be used for purity assessment, particularly for volatile derivatives of this compound. The compound may need to be derivatized to increase its volatility and thermal stability. For instance, the carboxylic acid can be converted to its methyl or ethyl ester. The purity is then determined by analyzing the sample on a GC instrument equipped with a suitable capillary column and a detector such as a flame ionization detector (FID).

X-ray Crystallography for Absolute Stereochemistry Determination of Relevant Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry.

For a chiral molecule like this compound, obtaining a single crystal of suitable quality is the first critical step. The crystal is then irradiated with X-rays, and the diffraction pattern is collected. This pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms in the crystal lattice can be determined.

The determination of the absolute configuration relies on the anomalous dispersion effect. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By analyzing these differences, the absolute configuration of the molecule can be unambiguously determined. The Flack parameter is a key indicator used in refining the crystal structure to establish the correct enantiomer.

In cases where the anomalous scattering is weak (e.g., with only light atoms like C, H, N, O), a common strategy is to introduce a heavier atom into the molecule, for example, by forming a salt with a chiral amine containing a bromine or iodine atom, to enhance the anomalous scattering effect.

The crystal structure of a related compound, 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate, has been determined, revealing a monoclinic cell with specific dimensions. nih.gov Such analyses provide precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous structural elucidation.

Interactive Data Table: Example Crystal Data for a Derivative (2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate)

| Parameter | Value |

| Molecular Formula | C₈H₉NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.863 (2) |

| b (Å) | 9.043 (2) |

| c (Å) | 11.028 (3) |

| β (°) | 94.755 (4) |

| Volume (ų) | 880.8 (4) |

Data sourced from Acta Crystallographica Section E. nih.gov

Emerging Research Directions and Future Perspectives for 2 2,5 Dioxopyrrolidin 1 Yl Propanoic Acid

Integration of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid in Automated Synthesis and Flow Chemistry

The synthesis of N-substituted succinimides, including this compound, traditionally involves a two-step batch process: the formation of a succinamic acid intermediate from an amine and succinic anhydride (B1165640), followed by a cyclodehydration reaction. ijcps.orgmdpi.com While effective, these batch methods can present challenges in scalability, process control, and purification. The integration of such syntheses into automated and continuous flow chemistry platforms represents a significant leap forward, offering enhanced safety, efficiency, and reproducibility. researchgate.net

The development of novel, efficient protocols, such as one-pot syntheses using green reagents or iodine radical-initiated cyclizations, are particularly amenable to flow chemistry adaptation. ijcps.orgrsc.org Researchers envision automated platforms where libraries of N-substituted succinimide (B58015) derivatives can be rapidly synthesized by varying the starting amine (in this case, alanine (B10760859) derivatives) and reaction conditions, accelerating the discovery of new molecules with desired properties.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Process Type | Discontinuous, step-wise | Continuous, integrated |

| Heat & Mass Transfer | Often inefficient, hotspots can occur | Highly efficient, superior control |

| Scalability | Challenging, requires larger reactors | Simpler, by running the system longer |

| Safety | Higher risk with large reagent volumes | Inherently safer with small reaction volumes |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

This table provides a comparative overview of batch versus flow chemistry approaches for the synthesis of compounds like this compound.

Potential Applications in Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound makes it an intriguing building block for supramolecular chemistry and the design of self-assembling materials. The succinimide ring contains two carbonyl groups that can act as effective hydrogen bond acceptors, while the carboxylic acid moiety provides a versatile hydrogen bond donor and acceptor site. These features, combined with the chirality imparted by the propanoic acid side chain, can be used to direct the formation of ordered, non-covalent structures.

In the field of peptide science, self-assembling peptides are used to create hydrogels for biomedical applications. mdpi.com The stability and mechanical properties of these materials can be enhanced by cross-linking the peptide fibers. The carboxylic acid group of this compound could be activated (e.g., with EDC/sulfo-NHS) to form amide bonds with peptide side chains, incorporating the succinimide unit into the hydrogel network. mdpi.com This could modulate the material's properties, such as its response to thermal or pH stimuli.

Furthermore, the general principle of using maleimides (the unsaturated analogue of succinimide) for creating stable protein-protein conjugates highlights the potential of the succinimide core in controlled assembly. acs.org Research into on-demand hydrolysis of the thio-succinimide adduct in bioconjugation points to a sophisticated understanding of the ring's reactivity that could be harnessed in self-assembly. acs.org Future work could explore the polymerization of this compound or its derivatives to create novel polymers whose stereochemistry and hydrogen-bonding capabilities lead to unique material properties.

Bio-Inspired Synthesis and Biomimetic Transformations Involving the Compound

Nature provides elegant examples of the synthesis of complex molecules, often under mild, aqueous conditions. The succinimide ring is not foreign to biology; it appears in natural products and is a known intermediate in the spontaneous, non-enzymatic degradation of proteins. nih.govresearchgate.net This natural precedent inspires the development of bio-inspired and biomimetic synthetic routes to compounds like this compound.

Recent studies have uncovered a fascinating mode of biosynthesis for succinimide-containing natural products in fungi. nih.gov This process involves the collaboration between a highly reducing polyketide synthase (HRPKS) and a PKS-nonribosomal peptide synthetase (PKS-NRPS). The enzymes work together to produce an unnatural amino acid which is then incorporated by the PKS-NRPS, and a subsequent scaffold rearrangement forges the succinimide core. nih.gov This bio-synthetic machinery provides a blueprint for developing biocatalytic methods to produce chiral N-substituted succinimides from simple precursors like amino acids. Such a strategy could offer a greener, more stereoselective alternative to traditional chemical synthesis.

Moreover, the formation of succinimide from aspartyl and asparaginyl residues in peptides is a key biomimetic transformation that models protein degradation. researchgate.net Studying the kinetics and sequence dependence of this reaction provides fundamental insights into protein stability. The compound this compound, derived from alanine, can serve as a valuable model compound in these studies to understand how adjacent amino acid residues influence the stability and reactivity of the succinimide ring.

Addressing Challenges and Identifying Opportunities for Future Academic Exploration of this compound

The future exploration of this compound is accompanied by both challenges and significant opportunities for academic research.

Challenges:

Synthesis and Purification: While numerous methods exist for synthesizing N-substituted succinimides, challenges remain in achieving high yields and purity without resorting to harsh reagents or complex purification schemes. ijcps.orgmdpi.com Side reactions and the thermal instability of intermediates can complicate synthesis. mdpi.com

Ring Stability: The succinimide ring is susceptible to hydrolysis under basic conditions, which can limit its application in certain reaction environments or physiological conditions. acs.org Understanding and controlling this stability is crucial for its use in materials and biological systems.

Characterization: The analysis of succinimide intermediates, particularly in complex biological samples, can be challenging due to their instability. nih.gov Developing robust analytical methods, such as low-pH peptide mapping and specialized chromatography, is essential for accurate characterization and quantification. nih.gov

Opportunities:

Medicinal Chemistry Scaffold: The succinimide core is a well-known pharmacophore present in drugs with a wide range of activities, including anticonvulsant and anti-inflammatory properties. researchgate.netnih.gov The specific structure of this compound offers a chiral scaffold that can be further derivatized to explore new therapeutic applications, such as anticancer or anti-angiogenic agents. nih.gov

Green Chemistry: There is a significant opportunity to develop more environmentally benign and efficient synthetic methods. This includes one-pot reactions, the use of biodegradable catalysts, and the transition from batch to continuous flow processes to reduce waste and energy consumption. ijcps.orgrsc.org

Advanced Materials: As a bifunctional monomer, the compound is a prime candidate for the development of novel polymers and hydrogels. Its chirality and hydrogen-bonding capabilities could be exploited to create materials with tailored mechanical, optical, or recognition properties for use in fields ranging from tissue engineering to asymmetric catalysis.

Bioconjugation and Chemical Biology: While N-hydroxysuccinimide esters are famous for bioconjugation, the core this compound structure itself could be used as a linker or building block in more complex chemical biology probes, leveraging its specific stereochemistry to influence interactions with biological targets.

| Research Area | Associated Challenge | Identified Opportunity |

| Organic Synthesis | Side reactions, purification, harsh conditions | Development of green, one-pot, and continuous flow methods |

| Medicinal Chemistry | Understanding structure-activity relationships | Use as a chiral scaffold for novel drug discovery |

| Materials Science | Controlling polymerization and self-assembly | Creation of novel polymers and hydrogels with unique properties |

| Analytical Chemistry | Instability during characterization | Development of advanced, stabilizing analytical techniques |

This table summarizes the key challenges and opportunities for the future academic exploration of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.